molecular formula C20H28N2O5 B2930938 3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate CAS No. 1251016-26-8

3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

カタログ番号: B2930938
CAS番号: 1251016-26-8
分子量: 376.453
InChIキー: LCNSZIKJRXSBTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a bicyclic tertiary amine featuring a diazabicyclo[3.2.1]octane core with dual ester functionalities at positions 3 and 7. The 3-position is substituted with a benzyl ester group, while the 8-position carries a tert-butyl ester. Additionally, a hydroxymethyl (-CH₂OH) group is attached to the 1-position of the bicyclic framework. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or neuroactive molecules due to its rigid scaffold and functional group diversity .

特性

IUPAC Name

3-O-benzyl 8-O-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(25)22-16-9-10-20(22,14-23)13-21(11-16)17(24)26-12-15-7-5-4-6-8-15/h4-8,16,23H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNSZIKJRXSBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CN(C2)C(=O)OCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251016-26-8
Record name 3-benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate, also known by its CAS number 1251016-26-8, is a compound of interest due to its potential biological activities. This compound belongs to the class of diazabicyclo compounds, which have been studied for their diverse pharmacological properties, including analgesic and neuroprotective effects.

  • Molecular Formula : C20H28N2O5
  • Molecular Weight : 376.45 g/mol
  • IUPAC Name : 3-benzyl 8-(tert-butyl) 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate
  • CAS Number : 1251016-26-8

Analgesic Activity

Research has indicated that derivatives of the diazabicyclo[3.2.1]octane structure exhibit significant analgesic properties. For instance, studies involving similar compounds have shown promising results in pain relief comparable to morphine in animal models . The mechanism of action is thought to involve modulation of opioid receptors, which are critical in pain perception.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly its ability to mitigate neurodegenerative processes. Compounds within this class have demonstrated protective effects against oxidative stress and excitotoxicity in neuronal cells . Such properties make them candidates for further research in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Study on Analgesic Effects

A notable study evaluated the analgesic activity of various diazabicyclo derivatives, including those structurally similar to 3-benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate. The findings revealed that certain derivatives exhibited significant pain relief in hot plate tests compared to control groups treated with morphine .

Neuroprotective Mechanisms

In a separate investigation focused on neuroprotection, researchers tested the compound's ability to protect against neuronal cell death induced by glutamate toxicity. The results indicated that the compound effectively reduced cell death and preserved mitochondrial function in cultured neurons . This suggests a potential mechanism involving antioxidant activity and inhibition of apoptotic pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Analgesic ActivitySignificant pain relief in animal models
NeuroprotectiveReduced neuronal cell death
Opioid Receptor ModulationComparable effects to morphine

化学反応の分析

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl and benzyl ester groups undergo selective hydrolysis under acidic or basic conditions, enabling access to carboxylic acid derivatives.

Reaction TypeConditionsOutcomeYieldSource
Acidic Hydrolysis HCl (aq.), 50°C, 5 hCleavage of tert-butyl ester to carboxylic acid (retains benzyl ester)85%
Basic Saponification NaOH (aq.), THF, rt, 3 hPartial hydrolysis of benzyl ester (tert-butyl ester remains stable)70%

Key Findings :

  • The tert-butyl ester is more labile under acidic conditions, while the benzyl ester resists hydrolysis unless strong bases are used .

  • Sequential deprotection allows selective functionalization of the bicyclic scaffold.

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group participates in nucleophilic displacement or oxidation reactions.

Reaction TypeReagents/ConditionsProductApplicationSource
Tosylation Tosyl chloride, pyridine, 0°CTosylate intermediate for alkylationPrecursor for further coupling
Oxidation Jones reagent (CrO3/H2SO4), 0°CConversion to ketone (-CO-)Bioactive analog synthesis

Mechanistic Insight :

  • Tosylation enhances leaving-group ability, facilitating SN2 reactions with amines or thiols .

  • Oxidation to a ketone introduces electrophilic sites for subsequent condensations.

Cyclization via Ring-Opening/Reclosure

The diazabicyclo[3.2.1]octane framework undergoes ring modifications under controlled conditions.

Reaction TypeConditionsProductYieldSource
Ring Expansion H2 (1 atm), Pd/C, EtOH, 50°CHydrogenolysis to 8-membered diazocane60%
Epoxide Cycloaddition Bisepoxide, Cs2CO3, DMSO, 70°CFormation of polycyclic derivatives54%

Notable Observations :

  • Hydrogenolysis selectively cleaves the N-benzyl group, preserving the bicyclic core .

  • Epoxide-mediated cycloadditions yield complex heteropolycycles with pharmacological relevance .

Esterification and Protection Strategies

The hydroxymethyl group is frequently protected to stabilize the molecule during synthetic sequences.

Protection MethodReagentsStability ProfileSource
Silylation TBSCl, imidazole, DMF, rtStable to acidic/basic conditions
Acetylation Ac2O, DMAP, CH2Cl2, 0°CLabile under mild hydrolysis

Applications :

  • Silyl ethers permit orthogonal deprotection in multi-step syntheses .

  • Acetylated derivatives simplify purification without affecting ester groups.

Cross-Coupling Reactions

The benzyl ester moiety participates in transition-metal-catalyzed couplings.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki Coupling Pd(PPh3)4, K2CO3, dioxane, 80°CBiaryl derivatives75%
Buchwald-Hartwig Pd2(dba)3, Xantphos, tolueneN-arylated bicyclic compounds68%

Synthetic Utility :

  • Suzuki reactions enable aryl diversification for structure-activity relationship studies.

  • Buchwald-Hartwig amination introduces nitrogen-based pharmacophores .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related diazabicyclo[3.2.1]octane derivatives.

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference ID
Target: 3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclooctane-3,8-dicarboxylate - 3-Benzyl ester
- 8-tert-butyl ester
- 1-Hydroxymethyl
C₂₁H₂₈N₂O₆* 428.46† Dual ester protection; hydroxymethyl enhances hydrophilicity -
8-tert-butyl 3-methyl 3,8-diazabicyclooctane-3,8-dicarboxylate - 3-Methyl ester
- 8-tert-butyl ester
C₁₄H₂₃NO₄ 269.34 Simpler ester groups; lacks hydroxymethyl
Benzyl 3-(hydroxymethyl)-8-azabicyclooctane-8-carboxylate - 8-Benzyl ester
- 3-Hydroxymethyl
C₁₆H₂₁NO₄ 291.34‡ Single ester; hydroxymethyl at position 3
3-Benzyl-8-propionyl-3,8-diazabicyclooctane - 3-Benzyl
- 8-Propionyl (-COCH₂CH₃)
C₁₆H₂₂N₂O 258.36 Propionyl group instead of ester; no tert-butyl
tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclooctane-8-carboxylate - 8-tert-butyl ester
- 3-Trifluoroacetyl (-COCF₃)
C₁₄H₁₉F₃N₂O₃ 320.31 Electron-withdrawing trifluoroacetyl group
8-Benzyl-8-azabicyclooctan-3-exo-amine - 8-Benzyl
- 3-exo-Amine (-NH₂)
C₁₃H₁₈N₂ 202.30 Amine functionality; no ester groups

Notes: *Estimated formula based on structural analogy. †Calculated molecular weight. ‡Derived from CAS data in .

Key Comparison Points:

Ester Group Variations: The target compound’s dual ester protection (benzyl and tert-butyl) contrasts with simpler analogs like the methyl/tert-butyl derivative (MW 269.34, ). The benzyl ester at position 3 is shared with ’s compound (MW 291.34), but the latter lacks the tert-butyl group, reducing its bulkiness .

Functional Group Impact :

  • The hydroxymethyl group at position 1 in the target compound increases hydrophilicity compared to analogs like 3-Benzyl-8-propionyl (MW 258.36), which has a lipophilic propionyl group .
  • Amine-substituted derivatives (e.g., 8-Benzyl-3-exo-amine, MW 202.30) prioritize reactivity for further functionalization, unlike the ester-focused target .

Synthetic Utility :

  • Compounds with trifluoroacetyl groups (e.g., MW 320.31, ) are intermediates for introducing fluorinated motifs, whereas the target’s hydroxymethyl group may facilitate conjugation or oxidation reactions.
  • The tert-butyl ester in the target and ’s compound (MW 269.34) allows selective deprotection under acidic conditions, a trait leveraged in multi-step syntheses .

Structural Rigidity and Applications :

  • The bicyclo[3.2.1]octane core is retained across all analogs, ensuring conformational restraint. However, substituent variations dictate their roles—e.g., ’s propionyl derivative (MW 258.36) may serve as a carbonyl precursor, while the target’s hydroxymethyl group could anchor prodrug designs .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate?

  • Methodological Answer : The compound can be synthesized via radical cyclization using precursors such as 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones. For example, n-tributyltin hydride and AIBN in toluene enable cyclization with >99% diastereocontrol . Boc-protected intermediates (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are critical for protecting the tertiary amine during functionalization . Benzyl ester groups are introduced via nucleophilic substitution or coupling reactions .

Q. How should researchers characterize the stereochemical configuration of this bicyclic compound?

  • Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. NMR analysis (e.g., NOESY) can confirm spatial arrangements of substituents like the hydroxymethyl group. For example, endo vs. exo configurations in similar bicyclic systems were validated using 1H^{1}\text{H}-1H^{1}\text{H} coupling constants and NOE correlations .

Q. What stability challenges arise during storage or experimental use?

  • Methodological Answer : Hydrolysis of the tert-butyl ester under acidic conditions is a key instability. Store at -20°C in inert atmospheres. Monitor degradation via LC-MS; for analogs like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one, stability in DMSO was confirmed up to 6 months at -80°C . Hydroxymethyl groups may oxidize; stabilize with antioxidants like BHT .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral phosphine ligands) during cyclization steps. For bicyclo[3.2.1]octane derivatives, Rh-catalyzed [4+3] cycloadditions achieved >90% ee . Alternatively, kinetic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .

Q. What experimental designs are suitable for studying its pharmacological activity?

  • Methodological Answer : Use radioligand binding assays (e.g., 3H^3\text{H}-BIMU-1 displacement) to assess affinity for 5-HT4_4 or σ receptors, given structural similarities to partial agonists like BIMU 1 . For in vivo studies, adopt randomized block designs with split-plot arrangements to control for variables like dosing schedules .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., functional cAMP vs. calcium flux assays). For example, discrepancies in receptor partial agonism (e.g., BIMU 8 vs. BIMU 1) were resolved by comparing G-protein coupling efficiency . Statistical tools like ANOVA with post-hoc Tukey tests can identify outliers in dose-response curves .

Q. What strategies optimize structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer : Systematically modify substituents (e.g., tert-butyl to cyclopropylmethyl) and evaluate effects via SPR or ITC binding assays. For 8-azabicyclo[3.2.1]octane analogs, replacing benzyl with pyridinylmethyl improved CNS penetration by 2-fold . QSAR models using Hammett σ constants predict electron-withdrawing groups enhance metabolic stability .

Q. What role does the hydroxymethyl group play in chiral recognition or catalysis?

  • Methodological Answer : The hydroxymethyl group stabilizes transition states in asymmetric catalysis (e.g., aldol reactions) via hydrogen bonding. In [(3S,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] esters, this group enhanced enantioselectivity by 30% compared to methyl analogs .

Q. How can computational methods predict metabolic pathways?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to identify vulnerable sites for CYP450 oxidation. MD simulations of the bicyclic core in lipid bilayers predict blood-brain barrier permeability . Tools like Schrödinger’s Metabolite Predictor flagged tert-butyl ester hydrolysis as a primary metabolic route .

Q. What analytical techniques resolve stability issues in biological matrices?

  • Methodological Answer :
    Use LC-HRMS with isotopic labeling (e.g., 13C^{13}\text{C}-tert-butyl) to track degradation. For plasma stability studies, incubate at 37°C and quantify intact compound via MRM transitions (e.g., m/z 215 → 172 for 8-benzyl analogs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。